molecular formula C13H17NO4 B14509560 Dipropyl pyridine-2,6-dicarboxylate CAS No. 63597-03-5

Dipropyl pyridine-2,6-dicarboxylate

Cat. No.: B14509560
CAS No.: 63597-03-5
M. Wt: 251.28 g/mol
InChI Key: PABZKPAUIKROTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl pyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two propyl ester groups attached to the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Pyridine-2,6-dicarboxylic acid+2PropanolH2SO4Dipropyl pyridine-2,6-dicarboxylate+2H2O\text{Pyridine-2,6-dicarboxylic acid} + 2 \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Pyridine-2,6-dicarboxylic acid+2PropanolH2​SO4​​Dipropyl pyridine-2,6-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipropyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine-2,6-dicarboxylic acid.

    Reduction: Pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl pyridine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl pyridine-2,6-dicarboxylate
  • Diethyl pyridine-2,6-dicarboxylate
  • Dibutyl pyridine-2,6-dicarboxylate

Uniqueness

Dipropyl pyridine-2,6-dicarboxylate is unique due to its specific ester groups, which can influence its reactivity and interactions with other molecules. Compared to its dimethyl and diethyl counterparts, the dipropyl ester may exhibit different solubility, stability, and biological activity profiles.

Properties

CAS No.

63597-03-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

dipropyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-11(14-10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3

InChI Key

PABZKPAUIKROTC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC(=CC=C1)C(=O)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.